trans-3-Fluorocyclohexanamine HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Fluorocyclohexanamine hydrochloride typically involves the fluorination of cyclohexanamine derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out at low temperatures, typically ranging from -78°C to 25°C . The resulting fluorinated product is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for trans-3-Fluorocyclohexanamine hydrochloride are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Trans-3-Fluorocyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexanamines.
Scientific Research Applications
Trans-3-Fluorocyclohexanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trans-3-Fluorocyclohexanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-Fluorocyclohexanamine: Similar structure but without the hydrochloride salt form.
4-Fluorocyclohexanamine: Fluorine atom positioned at a different location on the cyclohexane ring.
Cyclohexanamine: Parent compound without the fluorine substitution.
Uniqueness
Trans-3-Fluorocyclohexanamine hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This unique positioning can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
(1R,3R)-3-fluorocyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCMJPLQBZUZRS-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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